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Compound of Interest

Compound Name:
Tert-butyl (3R,4S)-4-amino-3-

fluoropiperidine-1-carboxylate

Cat. No.: B109435 Get Quote

An In-Depth Technical Guide to tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl (3R,4S)-4-amino-3-
fluoropiperidine-1-carboxylate, a critical building block for researchers, medicinal chemists,

and drug development professionals. We will delve into its core physicochemical properties,

provide a detailed synthetic protocol with mechanistic insights, outline a robust analytical

characterization workflow, and discuss its strategic application in modern drug discovery.

Introduction: The Strategic Value of Fluorinated
Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast

number of approved pharmaceuticals. The strategic introduction of fluorine atoms onto this

scaffold can profoundly and beneficially alter the physicochemical properties of a lead

compound. Fluorine's high electronegativity can modulate the basicity (pKa) of nearby amines,

enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through

favorable electrostatic interactions.

Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate, with its defined

stereochemistry and orthogonal protecting groups (Boc on the ring nitrogen and a free primary

amine), offers a versatile platform for introducing this valuable motif into complex molecules.

The cis relationship between the fluorine and amino groups provides specific conformational
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constraints that can be exploited in structure-activity relationship (SAR) studies. This guide

serves as a practical resource for its synthesis, analysis, and utilization.

Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is the foundation of its

effective use. The key data for tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate
are summarized below.

Property Value Source(s)

Molecular Weight 218.27 g/mol [1][2][3][4]

Molecular Formula C₁₀H₁₉FN₂O₂ [1][3][5]

CAS Number 907544-17-6 [4][6][7]

IUPAC Name
tert-butyl (3R,4S)-4-amino-3-

fluoropiperidine-1-carboxylate
[4]

Synonyms

(3R,4S)-4-Amino-1-Boc-3-

fluoropiperidine, cis-4-Amino-

1-Boc-3-fluoropiperidine

[4]

Appearance White to off-white solid/powder [8]

Purity Typically ≥97% [5][7]

Storage

Store sealed in a dry, dark

place; 2-8°C or room

temperature

[7][9]

SMILES
CC(C)(C)OC(=O)N1CC--

INVALID-LINK--F">C@@HN
[4]

Note: The enantiomer, tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is also

commercially available under CAS Number 907544-20-1.[1][2][3][5][8][10][11]

Synthesis and Purification: A Practical Workflow
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The synthesis of the title compound is commonly achieved through the debenzylation of a

protected precursor via catalytic transfer hydrogenation. This method is favored for its

operational simplicity, mild reaction conditions, and high efficiency, avoiding the need for high-

pressure hydrogenation equipment.

Causality Behind Experimental Choices
Precursor: The synthesis starts from the corresponding N-benzyl protected piperidine. The

benzyl group is a robust protecting group during initial synthetic steps but is readily cleaved

under mild hydrogenolysis conditions.

Catalyst: Palladium on activated carbon (10% Pd/C) is the catalyst of choice.[3] Palladium is

highly effective at catalyzing the cleavage of C-N bonds in benzylamines. The carbon

support provides a high surface area for the reaction.

Hydrogen Source: Ammonium formate serves as a convenient and safe in situ source of

hydrogen gas through catalytic decomposition.[3] This technique, known as catalytic transfer

hydrogenation, circumvents the hazards associated with handling gaseous hydrogen.

Solvent: Methanol is an excellent solvent for this reaction, as it readily dissolves the

ammonium formate and the substrate, and is compatible with the palladium catalyst.[3]

Workup: Filtration through diatomaceous earth (e.g., Celite) is a critical step. Its porous

nature effectively removes the fine, heterogeneous palladium catalyst from the reaction

mixture, preventing contamination of the final product.

Detailed Experimental Protocol
Reaction: Debenzylation of tert-Butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add tert-butyl (3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq).

Solvent and Reagents: Add methanol (approx. 15 mL per gram of substrate) to the flask.[3]

To this solution, add ammonium formate (approx. 2.5 eq).[3]

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (approx.

0.28 w/w relative to the substrate) to the mixture.[3]
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Reaction Conditions: Heat the reaction mixture to 50°C with vigorous stirring for 1-2 hours.[3]

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting

material.

Reaction Quench & Filtration: Upon completion, cool the mixture to room temperature. Filter

the reaction mixture through a pad of diatomaceous earth to meticulously remove the Pd/C

catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the

product.

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the

methanol. The resulting residue contains the desired product, tert-butyl (3R,4S)-4-amino-3-
fluoropiperidine-1-carboxylate.

Purification (if necessary): While this reaction is often high-yielding and clean, residual

impurities can be removed by silica gel column chromatography if required.

Visualization of Synthetic Workflow
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Caption: Synthetic workflow for the target compound.
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Analytical Characterization: A Self-Validating
System
Ensuring the identity, purity, and structural integrity of the synthesized compound is paramount.

A multi-technique approach provides a self-validating system where orthogonal methods

corroborate the results. Commercial suppliers of this reagent provide comprehensive analytical

data to guarantee quality.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Confirms the proton environment. Expect to see signals corresponding to the tert-

butyl group (a singlet at ~1.4 ppm integrating to 9H), and complex multiplets for the

piperidine ring protons. The presence of fluorine will cause characteristic splitting (J-

coupling) of adjacent protons.

¹³C NMR: Verifies the carbon skeleton. Signals for the Boc carbonyl, the quaternary and

methyl carbons of the tert-butyl group, and the distinct carbons of the piperidine ring should

be present.

¹⁹F NMR: This is a crucial experiment to confirm the presence and environment of the single

fluorine atom. A single resonance with coupling to adjacent protons would be expected.

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The

expected [M+H]⁺ ion would be observed at m/z 219.15, corresponding to the protonated form

of the molecule (C₁₀H₂₀FN₂O₂⁺).

High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing purity. Using a suitable column (e.g., C18) and mobile

phase, a single major peak should be observed, with the area of this peak relative to the total

peak area indicating the purity (e.g., >97%).
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Caption: Quality control workflow for product validation.

Applications in Drug Discovery
This molecule is not an end-product but a high-value intermediate used for the synthesis of

active pharmaceutical ingredients (APIs).[7] Its bifunctional nature—a nucleophilic primary

amine and a Boc-protected ring nitrogen—allows for sequential and controlled chemical

modifications.

Scaffold Decoration: The primary amine can be acylated, alkylated, or used in reductive

aminations to append various R-groups, exploring the chemical space around the core.

Linker Chemistry: The amine serves as an attachment point for linkers in applications such

as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
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Final Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in

DCM) to reveal the secondary amine of the piperidine ring, allowing for further

functionalization at that site.

The fluorine atom's influence on pKa is a key design element. It lowers the basicity of the

adjacent amine, which can prevent unwanted protonation at physiological pH, potentially

improving cell permeability and reducing off-target effects related to hERG channel

interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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